2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate
Overview
Description
2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate is a complex organic compound with a unique structure that includes a quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the quinoxaline core, followed by functionalization to introduce the methoxycarbonyl and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline core, potentially leading to different functionalized products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.
Scientific Research Applications
2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects aims to develop new drugs targeting specific diseases.
Industry: The compound is investigated for its potential use in materials science, such as in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit certain enzymes or receptors, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives, such as:
- 2,3-Dimethylquinoxaline
- 2-(Methoxycarbonyl)quinoxaline
- 3-Methylquinoxaline-2-carboxylate
Uniqueness
2-(Methoxycarbonyl)-3-methylquinoxalinediium-1,4-diolate is unique due to its specific functional groups and the resulting chemical properties
Properties
IUPAC Name |
methyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7-10(11(14)17-2)13(16)9-6-4-3-5-8(9)12(7)15/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXXUNNLZOOPGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318407 | |
Record name | 2-(Methoxycarbonyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40016-70-4 | |
Record name | NSC330180 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methoxycarbonyl)-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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